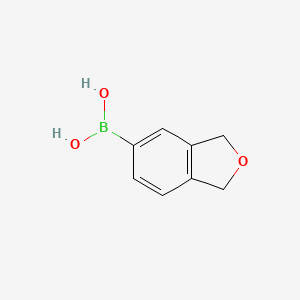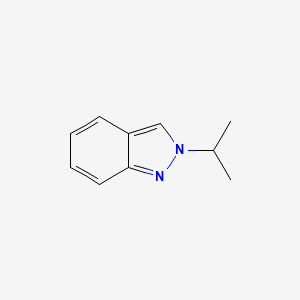
2-Isopropyl-2H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropyl-2H-indazole: is a heterocyclic compound belonging to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring The 2H-indazole form is one of the tautomeric forms of indazole, where the nitrogen atom is located at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-2H-indazole can be achieved through various methods, including:
-
Transition Metal-Catalyzed Reactions: : One common method involves the use of copper (Cu) or silver (Ag) catalysts to facilitate the cyclization of appropriate precursors. For example, the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent in DMSO under an oxygen atmosphere .
-
Reductive Cyclization Reactions: : This method involves the reduction of nitro compounds followed by cyclization. For instance, the reduction of 2-nitrobenzylamine followed by cyclization to form the indazole ring .
-
Metal-Free Reactions: : Some methods do not require metal catalysts. For example, the reaction of 2-azidobenzaldehydes with amines under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound typically involves scalable and cost-effective methods. Transition metal-catalyzed reactions are preferred due to their high yields and minimal byproduct formation. The use of continuous flow reactors can further enhance the efficiency and scalability of these processes.
Analyse Chemischer Reaktionen
Types of Reactions
2-Isopropyl-2H-indazole undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) .
-
Reduction: : Reduction reactions can convert nitro groups to amines. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) .
-
Substitution: : Electrophilic substitution reactions such as halogenation, nitration, and sulfonation are common. Reagents like bromine (Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are used .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indazole oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the indazole ring, enhancing its chemical diversity .
Wissenschaftliche Forschungsanwendungen
2-Isopropyl-2H-indazole has a wide range of applications in scientific research:
-
Chemistry: : It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
-
Biology: : The compound exhibits antimicrobial and anti-inflammatory properties, making it a candidate for drug development. Studies have shown its effectiveness against various pathogens and its potential as an anti-inflammatory agent .
-
Medicine: : In medicinal chemistry, this compound derivatives are investigated for their potential as anticancer, antiviral, and antibacterial agents. Their ability to inhibit specific enzymes and pathways makes them valuable in drug discovery .
-
Industry: : The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity. Its derivatives are explored for applications in electronics and photonics .
Wirkmechanismus
The mechanism of action of 2-Isopropyl-2H-indazole involves its interaction with specific molecular targets and pathways:
-
Enzyme Inhibition: : The compound can inhibit enzymes such as cyclooxygenase-2 (COX-2), reducing inflammation and pain .
-
Pathway Modulation: : It can modulate signaling pathways involved in cell growth and apoptosis, making it a potential anticancer agent .
-
Receptor Binding: : The compound can bind to specific receptors, altering cellular responses and providing therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
2-Isopropyl-2H-indazole can be compared with other similar compounds, such as:
-
1H-Indazole: : Unlike 2H-indazole, 1H-indazole has the nitrogen atom at the first position. This difference in structure can lead to variations in chemical reactivity and biological activity .
-
2H-1,2,3-Triazole: : Both compounds are nitrogen-containing heterocycles, but triazoles have three nitrogen atoms in the ring. This structural difference can result in distinct chemical properties and applications .
-
Indole: : Indole is another nitrogen-containing heterocycle but with a different ring structure. Indoles are known for their biological activities and are widely used in medicinal chemistry .
Eigenschaften
Molekularformel |
C10H12N2 |
|---|---|
Molekulargewicht |
160.22 g/mol |
IUPAC-Name |
2-propan-2-ylindazole |
InChI |
InChI=1S/C10H12N2/c1-8(2)12-7-9-5-3-4-6-10(9)11-12/h3-8H,1-2H3 |
InChI-Schlüssel |
WWKQLKZHPMHBSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C=C2C=CC=CC2=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclopenta[b]indole](/img/structure/B15071945.png)
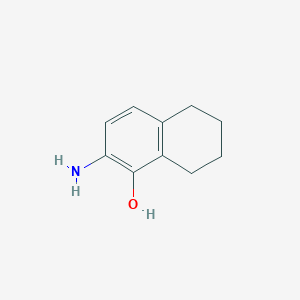
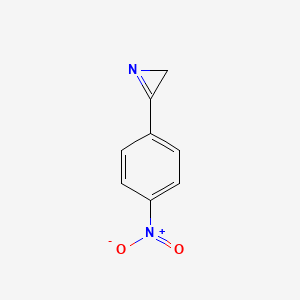
![[5-(Dimethylamino)pentyl]boronic acid](/img/structure/B15071970.png)
![(5R,6S)-6-aminospiro[2.4]heptane-5-carboxylic acid](/img/structure/B15071984.png)
![8,10-Dioxa-1,4-diazaspiro[5.5]undecane](/img/structure/B15071987.png)
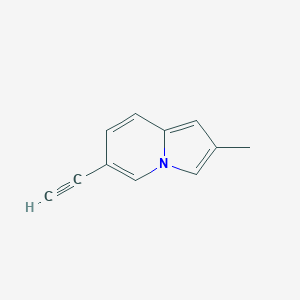
![2-Isopropylimidazo[1,2-a]pyridine](/img/structure/B15072003.png)

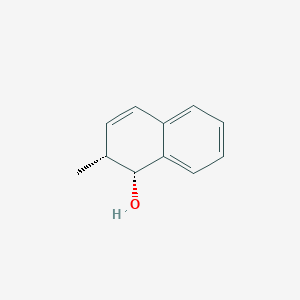

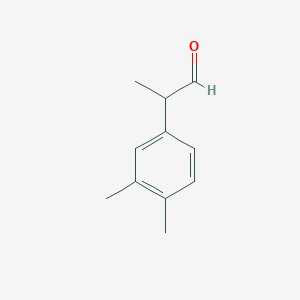
![6-Methyl-6,7-diazaspiro[3.4]octane-5,8-dione](/img/structure/B15072034.png)
